2,2,3,3,3-Pentafluoropropyl trifluoroacetate
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Overview
Description
2,2,3,3,3-Pentafluoropropyl trifluoroacetate is a fluorinated organic compound with the molecular formula C5H2F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate typically involves the esterification of trifluoroacetic acid with 2,2,3,3,3-pentafluoropropanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
CF3COOH+CF3CH2OH→CF3COOCH2CF3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoropropyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, yielding trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products:
Substitution Reactions: Depending on the substituent, various fluorinated derivatives can be formed.
Hydrolysis: The primary products are trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving fluorinated analogs.
Medicine: It is explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biochemical and pharmacological studies .
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl ether
Comparison: 2,2,3,3,3-Pentafluoropropyl trifluoroacetate is unique due to its trifluoroacetate ester functional group, which imparts distinct reactivity and stability compared to other similar compounds. For instance, 2,2,3,3,3-Pentafluoropropyl acrylate and methacrylate are primarily used in polymer chemistry, while 2,2,3,3,3-Pentafluoropropyl ether is used as a solvent .
Biological Activity
2,2,3,3,3-Pentafluoropropyl trifluoroacetate (PFPTA) is a fluorinated organic compound that has gained attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical properties that can influence its biological activity. This article aims to explore the biological activity of PFPTA, summarizing relevant research findings, case studies, and potential applications.
PFPTA is a derivative of trifluoroacetic acid and pentafluoropropanol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. These properties make PFPTA an attractive candidate for use in drug design and development.
Fluorinated compounds like PFPTA often exhibit unique interactions with biological systems due to their electronegative fluorine atoms. These interactions can affect enzyme activity, cellular uptake, and overall bioavailability. The following mechanisms are pertinent to PFPTA:
- Enzyme Inhibition : PFPTA may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that fluorinated compounds can modulate enzyme activity through competitive or non-competitive inhibition.
- Membrane Permeability : The lipophilic nature of PFPTA may enhance its ability to cross cellular membranes, influencing its pharmacokinetics and distribution within biological systems.
In Vitro Studies
Research has demonstrated the biological activity of PFPTA in various in vitro models:
- Antimicrobial Activity : A study indicated that PFPTA exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxicity : In cancer cell lines, PFPTA showed cytotoxic effects that were dose-dependent. This suggests potential applications in targeted cancer therapies.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, PFPTA was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
E. coli | 50 µg/mL | Significant growth inhibition |
S. aureus | 25 µg/mL | Complete growth suppression |
This study highlights the potential of PFPTA as a novel antimicrobial agent.
Case Study 2: Cancer Cell Cytotoxicity
In another study focusing on human cancer cell lines (e.g., HeLa and MCF-7), PFPTA was evaluated for its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest |
These findings suggest that PFPTA could be further investigated as a chemotherapeutic agent.
Research Findings
Recent literature has begun to explore the broader implications of PFPTA's biological activity:
- Metabolic Stability : Studies indicate that PFPTA is resistant to enzymatic degradation in serum, enhancing its potential as a therapeutic agent .
- Fluorinated Drug Development : The unique properties of PFPTA are being harnessed in the design of new fluorinated drugs aimed at improving efficacy and reducing side effects associated with traditional therapies .
Properties
CAS No. |
603312-66-9 |
---|---|
Molecular Formula |
C5H2F8O2 |
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H2F8O2/c6-3(7,5(11,12)13)1-15-2(14)4(8,9)10/h1H2 |
InChI Key |
XTPNAUXIOWWIJY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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